
Methyl 4-cyano-6-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-cyano-6-methylpicolinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of picolinic acid and is characterized by the presence of a cyano group at the 4-position and a methyl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-6-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-6-methylpyridine with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of high-pressure reactors to increase yield and reduce reaction time. The choice of method depends on factors such as the desired purity of the product and the availability of raw materials.
化学反応の分析
Types of Reactions
Methyl 4-cyano-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Methyl 4-cyano-6-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants.
作用機序
The mechanism of action of methyl 4-cyano-6-methylpicolinate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- Methyl 4-cyano-2-methylpicolinate
- Methyl 4-cyano-5-methylpicolinate
- Methyl 4-cyano-3-methylpicolinate
Uniqueness
Methyl 4-cyano-6-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers. For example, the position of the cyano group can influence the compound’s ability to participate in nucleophilic substitution reactions, while the position of the methyl group can affect its steric interactions with other molecules.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
methyl 4-cyano-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,1-2H3 |
InChIキー |
JJLXDLZYKFMKHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)

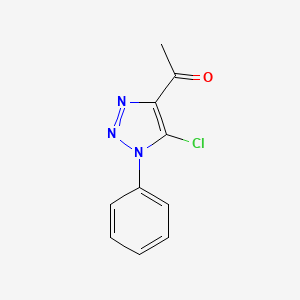
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
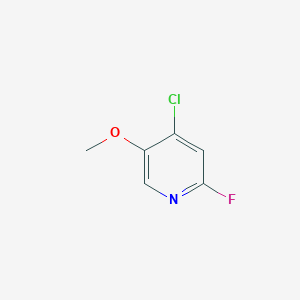
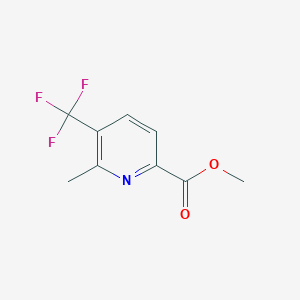
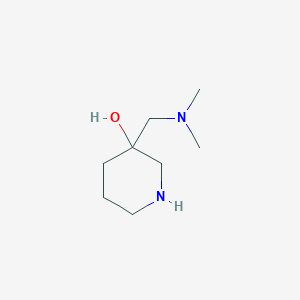
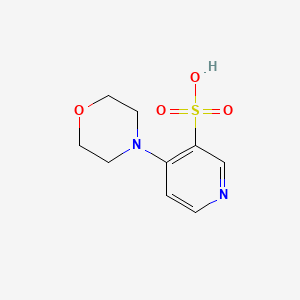
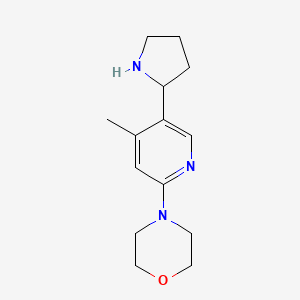

![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)
![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)

